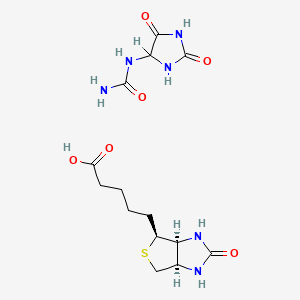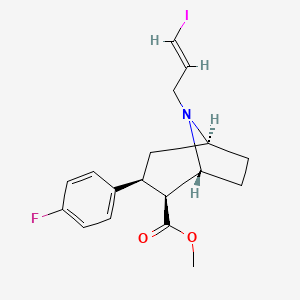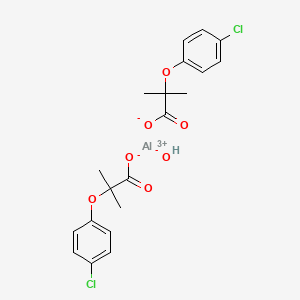
Amidox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidox is a compound primarily known for its use as an antibiotic. It is used to prevent or treat a wide variety of bacterial infections, including those of the urinary tract, bones, joints, lungs, brain, and blood . This compound works by stopping the growth of bacteria, making it a crucial medication in the treatment of bacterial infections .
Mechanism of Action
Target of Action
Amidox, also known as 3,4 Dihydroxybenzamidoxime, primarily targets the enzyme Ribonucleotide Reductase (RR) . RR is the rate-limiting enzyme of deoxynucleoside triphosphate synthesis and is considered to be an excellent target of cancer chemotherapy . It also interacts with the Mitochondrial Amidoxime Reducing Component 1 (MARC1) .
Mode of Action
This compound inhibits the enzyme RR, which plays a crucial role in DNA synthesis . The cytotoxic action of this compound cannot be circumvented by the addition of Fe-ammonium citrate .
Biochemical Pathways
This compound affects the biochemical pathways related to the synthesis of deoxynucleoside triphosphates, which are essential for DNA replication . It also interacts with the MARC1 gene, which is associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .
Pharmacokinetics
As a general rule, the adme (absorption, distribution, metabolism, and excretion) properties of a drug are affected by its physicochemical properties .
Result of Action
This compound has been shown to induce several apoptosis mechanisms in HL-60 cells . It has also been associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .
Action Environment
It is known that this compound is used as an aquatic and systemic herbicide on wheat, corn, rangeland/pasture, sorghum, barley, and lawns to control broadleaf weeds .
Biochemical Analysis
Biochemical Properties
Amidox interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme ribonucleotide reductase , which is crucial for DNA synthesis and repair in cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce several apoptosis mechanisms in HL-60 cells
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the enzyme ribonucleotide reductase, inhibiting its function . This prevents the synthesis of essential proteins required by bacteria, thereby stopping their growth
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. This compound has been shown to have a stable effect on bacterial growth over time . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is generally understood that the dosage must be carefully controlled to avoid toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ribonucleotide reductase
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known that this compound can interact with various biomolecules, which may influence its localization or accumulation .
Subcellular Localization
Studies have suggested that certain variants of this compound may cause protein instability and aberrant localization in hepatic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidox can be synthesized through various methods. One common method involves the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine to convert the cyano group in poly(acrylonitrile) to amidoxime . This process involves specific conditions such as temperature, time, and hydroxylamine concentration to optimize the physicochemical properties and adsorption capabilities of the resulting poly(amidoxime) .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization and amidoximation processes. The optimization of these processes is crucial to ensure high yield and quality of the final product. The conditions such as temperature, reaction time, and reagent concentrations are carefully controlled to achieve the desired properties .
Chemical Reactions Analysis
Types of Reactions: Amidox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can produce amines .
Scientific Research Applications
Amidox has a wide range of scientific research applications:
Comparison with Similar Compounds
Amikacin: Like Amidox, Amikacin is an antibiotic used to treat bacterial infections.
Poly(acrylonitrile): This compound is used as a precursor in the synthesis of poly(amidoxime), highlighting the importance of this compound in industrial applications.
Uniqueness: this compound is unique due to its dual role as an antibiotic and a key intermediate in the synthesis of various important compounds. Its ability to undergo a wide range of chemical reactions and its extensive applications in different fields make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
95933-72-5 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N',3,4-trihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |
InChI Key |
JOAASNKBYBFGDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydroxybenzamidoxime Amidox |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amidox?
A1: this compound exerts its antineoplastic activity by inhibiting the enzyme ribonucleotide reductase (RR) [, , , , ]. RR is a critical enzyme involved in the de novo synthesis of DNA, making it an attractive target for cancer chemotherapy [].
Q2: How does this compound affect DNA synthesis in cancer cells?
A2: this compound significantly decreases intracellular concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP) in HL-60 human promyelocytic leukemia cells []. These nucleotides are essential building blocks for DNA synthesis, and their depletion inhibits this process, ultimately leading to cancer cell death.
Q3: Has this compound demonstrated synergistic effects with other anticancer agents?
A3: Yes, combining this compound with Arabinofuranosylcytosine (Ara-C) resulted in a more than additive cytotoxic effect in both growth inhibition and soft agar assays using HL-60 cells []. This suggests a potential benefit in combining this compound with other chemotherapeutic agents.
Q4: Does this compound possess any DNA-protective properties?
A5: Yes, this compound exhibits a strong capacity for scavenging free radicals []. In a study using hydrogen peroxide-induced DNA damage, this compound demonstrated a greater ability to protect plasmid DNA from damage compared to hydroxyurea, Didox, and Trimidox []. This antioxidant property may contribute to its overall therapeutic potential.
Q5: Are there any known genotoxic concerns with this compound?
A6: Interestingly, while structurally related compounds Didox and Trimidox were found to be mutagenic in a reverse mutation assay using Salmonella typhimurium strains, this compound did not show any mutagenic activity []. This difference highlights the importance of structural features in determining the safety profile of these compounds.
Q6: Does this compound interact with iron?
A7: While not extensively studied, there is evidence suggesting that this compound, as well as its analog Didox (3,4-dihydroxybenzohydroxamic acid), possesses iron-binding capacity [, ]. The implications of this interaction on this compound's mechanism of action and potential side effects remain to be fully elucidated.
Q7: What is the current status of this compound in terms of clinical development?
A8: this compound is currently undergoing preclinical studies []. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, are needed to determine its potential for clinical translation as an anticancer agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)






